1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
“1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound. It contains a pyrrolo[2,1-f][1,2,4]triazine scaffold, which is an integral part of several kinase inhibitors and nucleoside drugs .
Molecular Structure Analysis
The molecular formula of this compound is C14H19ClN4O2 and it has a molecular weight of 310.78 g/mol. It contains a pyrrolo[2,1-f][1,2,4]triazine scaffold, which is a fused heterocycle .Scientific Research Applications
Triazine Derivatives and Biological Significance
Triazines, including 1,2,4-triazine derivatives, are notable for their presence in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities and have been synthesized and evaluated in various models. Triazines have demonstrated significant pharmacological activities as antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents. This diversity makes the triazine nucleus an interesting core moiety for drug development (Verma, Sinha, & Bansal, 2019).
Synthesis and Environmental Presence
1,2,4-triazines are well-known compounds, and their synthesis and properties have been extensively documented in the literature. Their abundance in scientific literature is due to their diverse applications and the wide range of aspects they cover, from eco-friendly synthesis to environmental presence and impact (Rani & Kumari, 2020).
Molecular Interaction and Reaction Mechanism
The molecular interactions and reaction mechanisms of compounds like 1,2,4-triazine are complex and significant in the field of chemistry. For instance, the nucleophilic aromatic substitution of the nitro-group in compounds like piperidine with 1,2,4-trinitrobenzene has been studied, revealing interesting kinetics and reaction pathways, which are crucial for understanding chemical reactivity and designing new compounds (Pietra & Vitali, 1972).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including piperidine-4-carboxylic acid derivatives, are known to inhibit microbial biocatalysts at concentrations below the desired yield and titer, which is significant in the field of biorenewable chemicals. Understanding these inhibitory mechanisms is essential for engineering robust strains for industrial applications (Jarboe, Royce, & Liu, 2013).
properties
IUPAC Name |
1-(4-ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2.ClH/c1-2-12-15-16-13(11-4-3-7-18(11)12)17-8-5-10(6-9-17)14(19)20;/h3-4,7,10H,2,5-6,8-9H2,1H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPBZAHWTLKSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(C2=CC=CN21)N3CCC(CC3)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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